4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole is a complex organic compound characterized by the presence of bromine, fluorine, iodine, and a tetrahydropyran ring attached to an indazole core
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole involves multiple steps, typically starting with the preparation of the indazole core. Common synthetic routes include:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds.
Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate. Major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole can be compared with other indazole derivatives such as:
4-Bromo-2,3,5,6-tetrafluoropyridine: Known for its regioselective nucleophilic substitution and palladium-catalyzed reactions.
Indazole-Containing Compounds: These compounds share the indazole core but differ in their substituents and functional groups, leading to varied chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11BrFIN2O |
---|---|
Molekulargewicht |
425.03 g/mol |
IUPAC-Name |
4-bromo-6-fluoro-5-iodo-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrFIN2O/c13-11-7-6-17(10-3-1-2-4-18-10)16-9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |
InChI-Schlüssel |
IKIAWKBXFDQKTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=C3C(=N2)C=C(C(=C3Br)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.